molecular formula C16H8Br2N2 B3068788 2,3-Bis(4-bromophenyl)-2-butenedinitrile CAS No. 82193-93-9

2,3-Bis(4-bromophenyl)-2-butenedinitrile

Cat. No.: B3068788
CAS No.: 82193-93-9
M. Wt: 388.06 g/mol
InChI Key: RWHQRUSYDYNSTI-FOCLMDBBSA-N
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Description

2,3-Bis(4-bromophenyl)-2-butenedinitrile is an organic compound characterized by the presence of two bromophenyl groups and two nitrile groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-bromophenyl)-2-butenedinitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent cyclization step to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-bromophenyl)-2-butenedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2,3-Bis(4-bromophenyl)-2-butenedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Bis(4-bromophenyl)-2-butenedinitrile exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzyme systems, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(4-methoxyphenyl)-2-butenedinitrile
  • 2,3-Bis(4-chlorophenyl)-2-butenedinitrile
  • 2,3-Bis(4-iodophenyl)-2-butenedinitrile

Uniqueness

2,3-Bis(4-bromophenyl)-2-butenedinitrile is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties.

Properties

IUPAC Name

(E)-2,3-bis(4-bromophenyl)but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2N2/c17-13-5-1-11(2-6-13)15(9-19)16(10-20)12-3-7-14(18)8-4-12/h1-8H/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHQRUSYDYNSTI-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C#N)C2=CC=C(C=C2)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C(\C#N)/C2=CC=C(C=C2)Br)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315203-26-0
Record name 2,3-Bis(4-bromophenyl)-2-butenedinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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